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Compound of Interest

Compound Name: MDA 19 (Standard)

Cat. No.: B10762283

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA 19, also known by its IUPAC name (3Z)-N'-(1-hexyl-2-oxoindolin-3-
ylidene)benzohydrazide and CAS number 1048973-47-2, is a synthetic cannabinoid that acts
as a potent and selective agonist for the cannabinoid receptor CB2.[1][2] It has garnered
significant interest in the scientific community for its potential therapeutic applications,
particularly in the management of neuropathic pain, and has also been investigated for its anti-
tumor properties.[2][3][4] This technical guide provides a comprehensive overview of the
available scientific data on MDA 19, including its pharmacological properties, mechanism of
action, and relevant experimental data.

Chemical and Physical Properties

MDA 19 is a complex organic molecule with a molecular formula of C21H23N302 and a molar
mass of 349.434 g-mol-1.[1]
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Property Value Reference

CAS Number 1048973-47-2 [1]

(32)-N'-(1-hexyl-2-oxoindolin-
IUPAC Name _ _ [1]
3-ylidene)benzohydrazide

Molecular Formula C21H23N302 [1]
Molar Mass 349.434 g-mol-1 [1]
Appearance White powder [5]

Pharmacology and Mechanism of Action

MDA 19 is a selective agonist for the cannabinoid receptor 2 (CB2), with a lower affinity for the
psychoactive CB1 receptor.[1][2] This selectivity is a key feature, as activation of CB2 receptors
is associated with therapeutic benefits such as pain relief and anti-inflammatory effects, without
the undesirable psychotropic effects mediated by CB1 receptors.[3][6]

Receptor Binding Affinity

Studies have shown that MDA 19 exhibits differential binding affinity for human and rat
cannabinoid receptors. In humans, it has a 4-fold higher affinity for the CB2 receptor compared
to the CBL1 receptor.[3] This selectivity is even more pronounced in rats, with a nearly 70-fold
higher affinity for the CB2 receptor.[3]

Receptor Species Ki (nM) Reference
CB1 Human 162.4+7.6 [11[3]
CB2 Human 43.3+10.3 [1][3]
CB1 Rat 1130 + 574 [1][3]
CB2 Rat 16.3+2.1 [1][3]

Functional Activity
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The functional activity of MDA 19 also varies between species and receptor subtypes. In
functional assays, MDA 19 acts as an agonist at human CB1 and CB2 receptors, as well as at
the rat CB1 receptor.[3][7] Interestingly, it behaves as an inverse agonist at the rat CB2
receptor in guanosine triphosphate (GTP)y[35S] functional assays.[3][7]

In 3',5'-cyclic adenosine monophosphate (CAMP) assays, MDA 19 acts as an agonist at the rat
CB1 receptor but shows no functional activity at the rat CB2 receptor.[3][7] However, in
extracellular signal-regulated kinases 1 and 2 (ERK1/2) activation assays, it behaves as an
agonist at the rat CB2 receptor.[3][7] This complex functional profile suggests that MDA 19 may
act as a protean agonist, exhibiting different effects depending on the specific signaling
pathway and cellular context.[3]

Signaling Pathways

The activation of CB2 receptors by MDA 19 can trigger downstream signaling cascades that
influence various cellular processes. One of the key pathways implicated in the effects of MDA
19 is the PIBK/AKT/mTOR pathway.[8] In hepatocellular carcinoma (HCC) cells, MDA 19 has
been shown to inhibit the AKT signaling pathway, leading to anti-tumor activity.[4][9]

Below is a diagram illustrating the proposed mechanism of action of MDA 19 in inhibiting the
AKT signaling pathway in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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